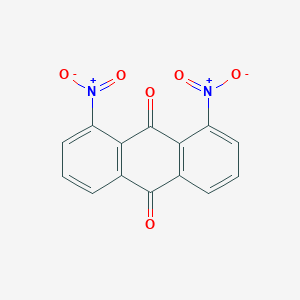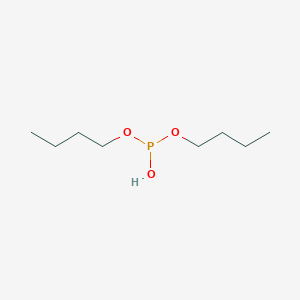
Dibutyl hydrogen phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl hydrogen phosphite (DBHP) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. It is a colorless liquid with a molecular weight of 206.17 g/mol and a boiling point of 139-141°C. DBHP is a phosphite ester that is commonly used as a reducing agent in organic synthesis, and it has also been investigated for its potential use as a flame retardant and antioxidant.
Wirkmechanismus
The mechanism of action of Dibutyl hydrogen phosphite as a reducing agent involves the transfer of hydrogen atoms to the functional group being reduced. This results in the formation of a new bond between the hydrogen and the functional group, which leads to the reduction of the functional group. As a flame retardant, Dibutyl hydrogen phosphite works by releasing phosphorus-containing compounds when exposed to heat, which form a protective layer on the surface of the material being protected.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dibutyl hydrogen phosphite. However, it has been shown to have low toxicity in animal studies, and it is not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl hydrogen phosphite has several advantages as a reducing agent in organic synthesis. It is relatively cheap and easy to obtain, and it can be used under mild reaction conditions. However, it has some limitations as well. Dibutyl hydrogen phosphite can be difficult to handle due to its high reactivity, and it can be dangerous if not handled properly. Additionally, it is not effective for reducing certain functional groups, such as nitro groups.
Zukünftige Richtungen
There are several potential future directions for research on Dibutyl hydrogen phosphite. One area of interest is its use as a flame retardant for plastics and other materials. Researchers are investigating ways to improve the flame retardant properties of Dibutyl hydrogen phosphite, as well as its compatibility with different types of materials.
Another potential area of research is the use of Dibutyl hydrogen phosphite as an antioxidant for food and pharmaceutical products. Dibutyl hydrogen phosphite has been shown to be effective at preventing oxidative degradation of certain compounds, and it may have potential applications in the preservation of food and pharmaceutical products.
Overall, Dibutyl hydrogen phosphite is a versatile chemical compound with many potential applications in various fields. Further research is needed to fully understand its properties and potential uses, but it is clear that Dibutyl hydrogen phosphite has the potential to make a significant impact in many areas of science and technology.
Synthesemethoden
Dibutyl hydrogen phosphite can be synthesized through the reaction of dibutyl phosphite with hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the reaction can be increased by using excess hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Dibutyl hydrogen phosphite has been extensively studied for its potential use as a reducing agent in organic synthesis. It has been shown to be an effective reducing agent for a variety of functional groups, including ketones, aldehydes, and esters. Dibutyl hydrogen phosphite is also used as a flame retardant for polyurethane foams and as an antioxidant for rubber products.
Eigenschaften
CAS-Nummer |
109-47-7 |
|---|---|
Produktname |
Dibutyl hydrogen phosphite |
Molekularformel |
C8H19O3P |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
UZEFVQBWJSFOFE-UHFFFAOYSA-N |
SMILES |
CCCCOP(O)OCCCC |
Kanonische SMILES |
CCCCOP(O)OCCCC |
Andere CAS-Nummern |
109-47-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



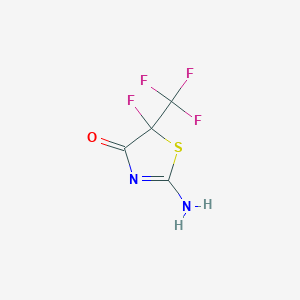
![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
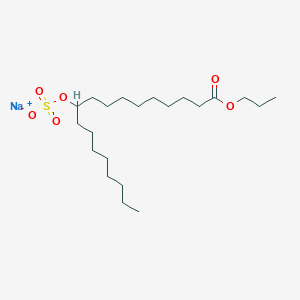
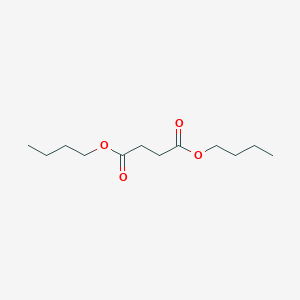
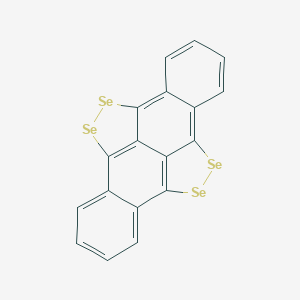
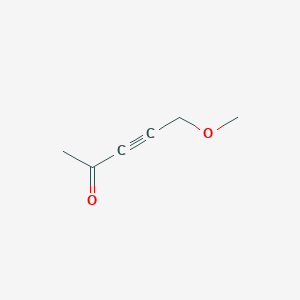
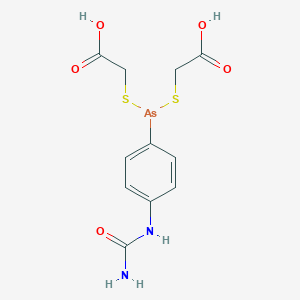
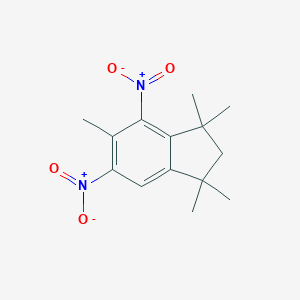
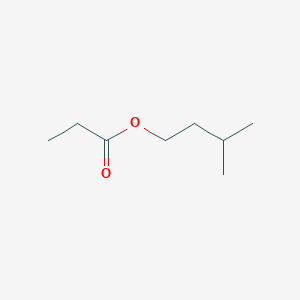
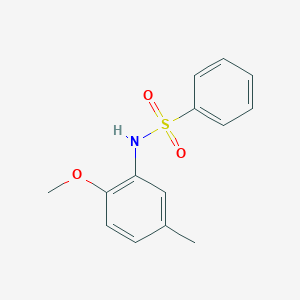
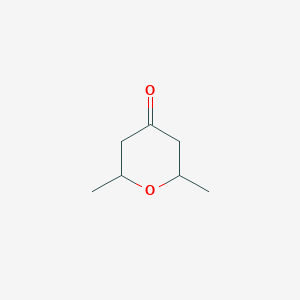
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

